molecular formula C27H29ClN2O2 B027202 N-Didésméthyl-loperamide CAS No. 66164-06-5

N-Didésméthyl-loperamide

Numéro de catalogue: B027202
Numéro CAS: 66164-06-5
Poids moléculaire: 449.0 g/mol
Clé InChI: PXJHDOGGBLQFRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

N-Didesmethyl Loperamide is an active metabolite of the peripheral μ1-opioid receptor agonist loperamide . The μ1-opioid receptor is primarily found in the brain and is known to play a crucial role in pain relief, respiratory depression, and euphoria .

Mode of Action

N-Didesmethyl Loperamide acts as an agonist at the μ1-opioid receptor . It binds to these receptors and activates them, leading to a series of downstream effects. Specifically, it impedes electrically induced contractions in isolated guinea pig myenteric plexus .

Biochemical Pathways

The activation of the μ1-opioid receptor by N-Didesmethyl Loperamide leads to a decrease in the release of neurotransmitters such as substance P, which is involved in the transmission of pain signals . This results in a decrease in the perception of pain.

Pharmacokinetics

N-Didesmethyl Loperamide is metabolized primarily through oxidative N-demethylation mediated by CYP2C8 and CYP3A4, forming N-demethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in its metabolism . The metabolites of loperamide, including N-Didesmethyl Loperamide, are pharmacologically inactive .

Result of Action

The primary result of N-Didesmethyl Loperamide’s action is the inhibition of electrically induced contractions in isolated guinea pig myenteric plexus . Additionally, it enhances the sensitivity of a chloroquine-resistant P. falciparum strain to chloroquine .

Action Environment

The action of N-Didesmethyl Loperamide can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP2C8, CYP3A4, CYP2B6, or CYP2D6 could potentially affect the metabolism and efficacy of N-Didesmethyl Loperamide

Analyse Biochimique

Biochemical Properties

N-Didesmethyl Loperamide interacts with several enzymes and proteins. It inhibits electricity-induced contractions in isolated guinea pig myenteric plexus . It also sensitizes a chloroquine-resistant P. falciparum strain to chloroquine .

Cellular Effects

N-Didesmethyl Loperamide has been shown to have effects on various types of cells. For instance, it has been found to induce changes in glioblastoma cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Didesmethyl Loperamide exerts its effects at the molecular level through various mechanisms. It is known to bind with high affinity and selectivity to the μ opioid receptor . It also has a role in enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of N-Didesmethyl Loperamide change over time in laboratory settings. For instance, it has been found that high urine concentrations of N-Didesmethyl Loperamide can produce positive immunoassay drug screen results for 2 urine fentanyl assays, and 1 urine buprenorphine assay .

Dosage Effects in Animal Models

The effects of N-Didesmethyl Loperamide vary with different dosages in animal models. For example, it has been shown to induce psychosis in rodents and humans at certain concentrations .

Metabolic Pathways

N-Didesmethyl Loperamide is involved in several metabolic pathways. It is metabolized primarily through oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: : La synthèse du N-didesmethyl Lopéramide implique la déméthylation du lopéramide. Ce processus peut être réalisé par diverses réactions chimiques, notamment l'utilisation d'acides ou de bases forts pour éliminer les groupes méthyles des atomes d'azote de la molécule de lopéramide .

Méthodes de production industrielle: : La production industrielle du N-didesmethyl Lopéramide implique généralement une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par chromatographie et la cristallisation pour isoler le composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions: : Le N-didesmethyl Lopéramide peut subir plusieurs types de réactions chimiques, notamment :

Réactifs et conditions communs

Principaux produits: : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire de l'oxyde de N-didesmethyl Lopéramide, tandis que la réduction peut produire un dérivé plus saturé.

Applications de la recherche scientifique

Chimie: : Le N-didesmethyl Lopéramide est utilisé comme étalon de référence en chimie analytique pour la quantification du lopéramide et de ses métabolites dans les échantillons biologiques .

Biologie: : En recherche biologique, le N-didesmethyl Lopéramide est étudié pour ses interactions avec les récepteurs opioïdes et ses effets potentiels sur la motilité gastro-intestinale .

Médecine: : Le N-didesmethyl Lopéramide est étudié pour ses applications thérapeutiques potentielles, y compris son utilisation comme agent antidiarrhéique et ses effets sur les récepteurs opioïdes .

Industrie: : Dans l'industrie pharmaceutique, le N-didesmethyl Lopéramide est utilisé dans le développement et les tests de nouveaux médicaments qui ciblent les récepteurs opioïdes .

Mécanisme d'action

Le N-didesmethyl Lopéramide exerce ses effets en se liant aux récepteurs μ-opioïdes du tractus gastro-intestinal. Cette liaison inhibe la libération de neurotransmetteurs tels que l'acétylcholine et la substance P, qui sont impliqués dans la régulation de la motilité gastro-intestinale et de la sécrétion de fluide . En réduisant l'activité de ces neurotransmetteurs, le N-didesmethyl Lopéramide diminue la motilité intestinale et augmente l'absorption des fluides, ce qui entraîne ses effets antidiarrhéiques .

Activité Biologique

N-Didesmethyl Loperamide, a metabolite of the widely used anti-diarrheal agent loperamide, has garnered attention due to its pharmacological properties and potential implications in toxicity. This article explores the biological activity of N-Didesmethyl Loperamide, focusing on its mechanisms of action, metabolic pathways, case studies illustrating its clinical impact, and comparative analyses with its parent compound, loperamide.

N-Didesmethyl Loperamide is primarily formed through the N-demethylation of loperamide, which is mediated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4 . While loperamide acts as a μ-opioid receptor agonist in the gastrointestinal tract to reduce motility and increase water absorption, N-Didesmethyl Loperamide exhibits a significantly lower affinity for these receptors. Research indicates that it is a weaker inhibitor of the hERG potassium channel compared to loperamide, suggesting a reduced risk of cardiotoxicity .

Pharmacological Profile

  • Receptor Binding : N-Didesmethyl Loperamide shows less than 50% inhibition at various receptors at a concentration of 10 μM, indicating lower potency compared to loperamide .
  • Cardiac Ion Channels : It has been shown to inhibit cardiac ion channels such as hERG but at much lower levels than loperamide (7.5-fold weaker) which may contribute to its reduced cardiotoxic profile .

Metabolism and Pharmacokinetics

The metabolism of loperamide leads to several metabolites, with N-Didesmethyl Loperamide being one of the most significant. The pharmacokinetics of loperamide indicate that it undergoes extensive first-pass metabolism, resulting in low systemic bioavailability (approximately 0.3%) and minimal central nervous system effects under normal therapeutic doses . However, in cases of overdose or misuse, such as in chronic diarrhea treatment or opioid withdrawal management, elevated levels of both loperamide and its metabolites can lead to severe adverse effects.

Case Study 1: Loperamide-Induced Cardiogenic Syncope

A notable case involved a 25-year-old female who experienced multiple syncopal episodes attributed to excessive loperamide use (100–150 tablets daily). Electrocardiograms revealed a Brugada-like pattern and subsequent cardiogenic shock. After identifying her high loperamide levels (190 ng/mL) and its metabolite (520 ng/mL), she was treated with intralipid emulsion therapy and supportive care, ultimately recovering from her cardiac complications .

Timeline Event
Day 1Syncopal episodes; ECG shows VT
Day 7Cardiogenic shock; elevated loperamide levels identified
Day 10Recovery after treatment; loperamide undetectable

Case Study 2: Ventricular Storm Induced by Loperamide

Another case reported a 29-year-old female who ingested approximately 600 mg of loperamide daily for chronic gastrointestinal issues. She presented with tachycardia and prolonged QTc interval leading to torsades de pointes. Treatment involved aggressive management in the cardiac intensive care unit, highlighting the risks associated with high doses of loperamide and its metabolites .

Comparative Analysis: N-Didesmethyl Loperamide vs. Loperamide

The following table summarizes key differences between N-Didesmethyl Loperamide and its parent compound:

Parameter N-Didesmethyl Loperamide Loperamide
Receptor Affinity Weaker μ-opioid agonistStrong μ-opioid agonist
hERG Inhibition 7.5-fold weakerHigh affinity
Cardiotoxicity Risk LowerHigher
Bioavailability Not extensively studied~0.3%
Metabolic Pathway Formed via N-demethylationExtensive first-pass metabolism

Propriétés

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJHDOGGBLQFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648790
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66164-06-5
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Slow hydrolysis of the alkylation product (compound 1) with KOH in t-BuOH at 100° C. for 2-3 days gave the required precursor (4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide; compound 2 in the scheme above) in about 37% yield. Intermediate nitrile and amide precursor were characterized by spectroscopic techniques including 1H and 13C NMR, and LC-MS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Didesmethyl Loperamide
Reactant of Route 2
N-Didesmethyl Loperamide
Reactant of Route 3
Reactant of Route 3
N-Didesmethyl Loperamide
Reactant of Route 4
Reactant of Route 4
N-Didesmethyl Loperamide
Reactant of Route 5
Reactant of Route 5
N-Didesmethyl Loperamide
Reactant of Route 6
N-Didesmethyl Loperamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.